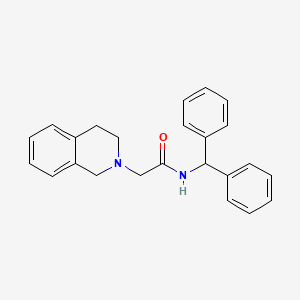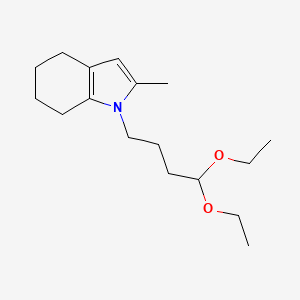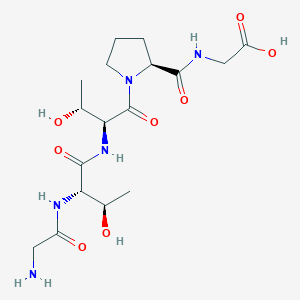
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a benzhydryl group attached to an acetamide moiety, which is further connected to a dihydroisoquinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Dihydroisoquinoline Ring: The dihydroisoquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling of Intermediates: The benzhydryl intermediate is then coupled with the dihydroisoquinoline intermediate through an amide bond formation reaction, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and dihydroisoquinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzhydryl position. Reagents such as alkyl halides or sulfonates can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and dihydroisoquinoline moieties may contribute to the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
N-Benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-acetamide:
This compound analogs: Compounds with similar structures but different substituents on the benzhydryl or dihydroisoquinoline moieties.
Uniqueness: this compound stands out due to its unique combination of structural features, which may confer distinct biological activities and synthetic utility
Propiedades
Número CAS |
827309-96-6 |
|---|---|
Fórmula molecular |
C24H24N2O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N-benzhydryl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C24H24N2O/c27-23(18-26-16-15-19-9-7-8-14-22(19)17-26)25-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,24H,15-18H2,(H,25,27) |
Clave InChI |
CZYFGZYVXMLAKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)



![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
